4,6-Dimethyl-2,3-dihydro-1H-quinoxaline
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Overview
Description
4,6-Dimethyl-2,3-dihydro-1H-quinoxaline is a nitrogen-containing heterocyclic compound It belongs to the quinoxaline family, which is known for its diverse biological and pharmacological activities
Mechanism of Action
Target of Action
Quinoxaline derivatives, including 4,6-Dimethyl-2,3-dihydro-1H-quinoxaline, have been found to exhibit a wide range of biological activities . They interact with various targets, receptors, and microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to show antiviral activity . They may interact with their targets, leading to changes that inhibit the replication of viruses .
Biochemical Pathways
Quinoxaline derivatives have been reported to have antiviral activity , suggesting that they may affect viral replication pathways.
Result of Action
Quinoxaline derivatives have been reported to show antiviral activity , suggesting that they may inhibit the replication of viruses at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,6-Dimethyl-2,3-dihydro-1H-quinoxaline can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction typically proceeds via the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2,3-dihydro-1H-quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include quinoxaline-2,3-dione, tetrahydroquinoxaline, and various substituted quinoxalines, depending on the specific reaction and conditions used.
Scientific Research Applications
4,6-Dimethyl-2,3-dihydro-1H-quinoxaline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoxaline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Cinnoline: Structurally similar but with different pharmacological properties.
Phthalazine: Another isomeric form with distinct chemical behavior.
Uniqueness
4,6-Dimethyl-2,3-dihydro-1H-quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl groups at positions 4 and 6 enhance its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4,6-dimethyl-2,3-dihydro-1H-quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-8-3-4-9-10(7-8)12(2)6-5-11-9/h3-4,7,11H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAJZWDDTAYGQBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NCCN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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